molecular formula C26H30O11 B11116927 Fellavin; Flacoside

Fellavin; Flacoside

Cat. No.: B11116927
M. Wt: 518.5 g/mol
InChI Key: GRDZTDZJQRPNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fellavin; Flacoside involves the prenylation of dihydrokaempferol followed by glucosylation. The reaction conditions typically include the use of a suitable prenyl donor and a catalyst to facilitate the prenylation reaction. The glucosylation step involves the use of a glucosyl donor and an enzyme or chemical catalyst to attach the glucose moiety to the prenylated dihydrokaempferol .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Fellavin; Flacoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups .

Scientific Research Applications

Fellavin; Flacoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fellavin; Flacoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Fellavin; Flacoside is similar to other flavonoids such as:

Uniqueness

This compound is unique due to its specific prenylated structure, which enhances its biological activity and bioavailability compared to other flavonoids .

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZTDZJQRPNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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